2,4-Dichlorobenzyl Chloride-d2
Overview
Description
2,4-Dichlorobenzyl Chloride-d2, also known as α,2,4-Trichlorotoluene-d2 or 2,4-Dichloro-1-(chloroMethyl)benzene-d2 , is a chemical compound with the molecular weight of 195.47 . It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .
Synthesis Analysis
This compound can be synthesized through various methods. One approach involves the ammoxidation of 2,4-dichlorobenzyl chloride, which results in a higher yield at a much lower reaction temperature compared to the ammoxidation of 2,4-dichlorotoluene . Another method involves the catalysis of 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride .Chemical Reactions Analysis
In terms of chemical reactions, this compound can be used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives . It can also be ammoxidized to corresponding benzonitriles .Physical And Chemical Properties Analysis
This compound is a clear colorless to very light yellow oily liquid . It has a refractive index of 1.576 , a boiling point of 248 °C , and a density of 1.407 g/mL at 25 °C .Scientific Research Applications
Synthesis and Chemical Interactions
Phenylacetic Acid Derivatives Synthesis : 2,4-Dichlorobenzyl chloride is utilized in synthesizing phenylacetic acid derivatives, showcasing a high yield and mild reaction conditions. This method offers a novel approach to prepare phenylacetic acid derivatives from their corresponding benzyl chloride derivatives (Li, Zhang, Liu, & Liu, 2019).
Crystal Structure and Interaction with DNA : The study of the crystal structure, thermal stability, and interaction with DNA of 2-Oxopropionic Acid Aroyl Hydrazine Di-2,4-dichlorobenzyltin Complexes highlights the unique structural and interactive properties of these complexes (Yong, 2014).
Environmental and Analytical Applications
Detection of Herbicides in Wastewater and Soil : A novel sensor based on screen-printed electrodes, modified with a conductive polyaniline layer, has been developed for detecting 2,4-Dichlorophenoxyacetic acid in wastewater and soil samples. This advancement offers a highly selective, accurate, and cost-effective method for environmental monitoring (El-Beshlawy, Abdel-Haleem, Kamel, & Barhoum, 2022).
Advanced Electrochemical Oxidation Processes : The mineralization of 2,4-Dichlorophenoxyacetic acid through advanced electrochemical oxidation processes such as electro-Fenton and photoelectro-Fenton processes has been studied, providing insights into efficient methods for environmental decontamination (Brillas, Calpe, & Casado, 2000).
Catalytic Degradation of Herbicides : Studies on the catalytic degradation of 2,4-dichlorophenoxyacetic acid using nano-Fe2O3 activated peroxymonosulfate highlight the effectiveness of this method in degrading herbicides and reducing environmental impact (Jaafarzadeh, Ghanbari, & Ahmadi, 2017).
Heterogeneous Fenton-Like Catalytic Degradation : The use of synthetic FeS as a catalyst in the heterogeneous Fenton-like process demonstrates efficient removal of 2,4-D from aqueous solution, contributing to wastewater treatment technologies (Chen et al., 2015).
Photocatalytic Oxidation in Water Treatment : Photocatalytic degradation of 2,4-D using new TiO2 fiber catalyst in a continuous flow reactor offers an innovative approach for treating water contaminated with low concentrations of herbicides (Terashima et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichlorobenzyl Chloride-d2 are bacteria and viruses associated with mouth and throat infections . This compound acts as a mild antiseptic, capable of eliminating these microorganisms .
Mode of Action
It is believed to denature external proteins and rearrange the tertiary structure of proteins . This disruption of protein structure can inhibit the normal function of bacteria and viruses, leading to their death .
Biochemical Pathways
This interference can prevent the microorganisms from growing and reproducing, effectively controlling the infection .
Pharmacokinetics
As a common ingredient in throat lozenges, it is likely that the compound is locally absorbed in the mouth and throat area
Result of Action
The action of this compound results in the death of bacteria and viruses associated with mouth and throat infections . This leads to a reduction in the symptoms of the infection, such as sore throat .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness may be affected by the pH level of the environment . Additionally, certain conditions, such as temperature and humidity, could potentially impact the stability of the compound . .
properties
IUPAC Name |
2,4-dichloro-1-[chloro(dideuterio)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2/i4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVDHPYXFLLDS-APZFVMQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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